Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Catalog No.
S1538565
CAS No.
41232-97-7
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

CAS Number

41232-97-7

Product Name

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

IUPAC Name

ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

PTJLNEHAZVPEFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C

Synonyms

2-methyl-3-phenyl-2-oxiranecarboxylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C

Potential Applications:

Based on the structure of the molecule, some potential research areas for Ethyl 2-methyl-3-phenyloxirane-2-carboxylate include:

  • Organic synthesis: The molecule contains an epoxide ring, which is a reactive functional group commonly used in organic synthesis as a precursor to various other functionalities. Researchers might explore Ethyl 2-methyl-3-phenyloxirane-2-carboxylate as a starting material for the synthesis of more complex molecules ().
  • Medicinal chemistry: Epoxides can sometimes exhibit interesting biological activities. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate could be investigated for potential medicinal properties, although there is no documented research on this specific application yet.
  • Material science: Epoxides can be used as building blocks in the creation of polymers. Researchers might explore if Ethyl 2-methyl-3-phenyloxirane-2-carboxylate could be a component in the development of novel polymeric materials.

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as BMK ethyl glycidate, is an organic compound with the molecular formula C12H14O3C_{12}H_{14}O_{3}. It belongs to the class of glycidic esters and is characterized by an epoxide (oxirane) ring and an ester functional group. This compound typically appears as a clear, colorless to pale yellow viscous liquid or solid, with a sweet fruity aroma reminiscent of berries. It is sparingly soluble in water but soluble in organic solvents, making it useful in various applications within organic synthesis and pharmaceutical research .

Due to its reactive epoxide ring and ester group:

  • Hydrolysis: The compound can be hydrolyzed using hydrochloric acid to yield phenylacetone and sodium chloride.
  • Oxidation and Reduction: The epoxide ring can undergo ring-opening under acidic or basic conditions, leading to the formation of diols or other derivatives.
  • Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, producing various ester derivatives.

Common Reagents and Conditions

  • Hydrolysis: Hydrochloric acid is typically used.
  • Oxidation: Strong oxidizing agents like potassium permanganate are effective.
  • Reduction: Lithium aluminum hydride serves as a reducing agent .

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate can be synthesized through several methods, with one prominent route being the Darzens condensation reaction. This involves:

  • Reacting acetophenone with the ethyl ester of monochloroacetic acid.
  • Utilizing a base to facilitate the reaction.
  • Forming an intermediate glycidic acid which is then esterified to yield the final product.

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. These conditions include controlling temperature, reaction time, and reactant concentrations, followed by purification techniques such as distillation or recrystallization .

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate has diverse applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
  • Pharmaceutical Research: The compound acts as a precursor for pharmaceutical substances.
  • Industrial Use: It is utilized in producing fragrances and flavoring agents .

Several compounds share structural similarities with ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Here are some notable examples:

Compound NameStructural Features
Methyl 3-ethyl-3-phenyloxirane-2-carboxylateSimilar epoxide structure but different alkyl groups
2-Ethyl-3-methyl-3-phenyl-2-oxiranecarboxylic acid ethyl esterContains an oxirane ring with variations in substituents
Ethyl 3-methyl-4-phenyloxirane-4-carboxylateDifferent positioning of functional groups

Uniqueness of Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is unique due to its specific combination of an epoxide ring adjacent to both a phenyl group and an ester functionality. This arrangement enhances its reactivity and versatility as an intermediate in organic synthesis compared to other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

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